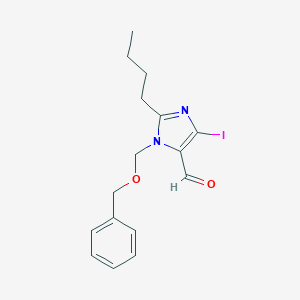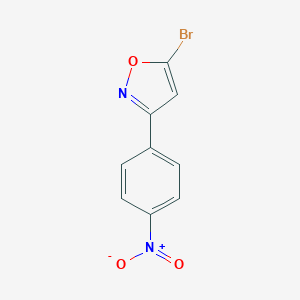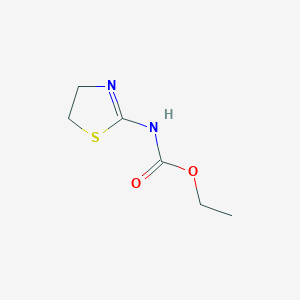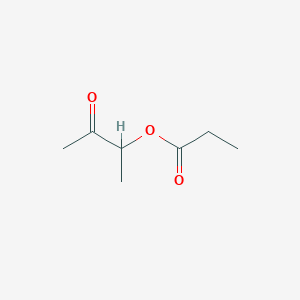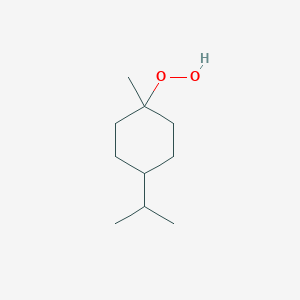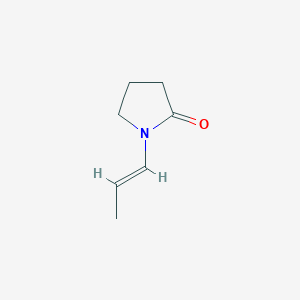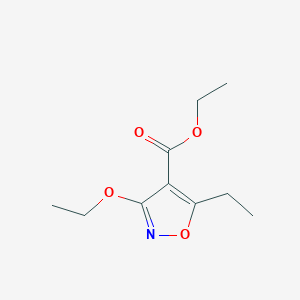
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate, also known as EEIC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isoxazole carboxylates and has a molecular weight of 223.26 g/mol. In
Aplicaciones Científicas De Investigación
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has been used in various scientific research applications such as the synthesis of new isoxazole derivatives, anti-inflammatory agents, and as a building block for the synthesis of biologically active molecules. Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has also been used as a precursor to synthesize new compounds with potential anticancer and antifungal activities.
Mecanismo De Acción
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in the production of inflammatory mediators, resulting in an anti-inflammatory effect.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has anti-inflammatory, analgesic, and antipyretic effects. Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has been reported to reduce the levels of inflammatory mediators such as prostaglandins, cytokines, and chemokines. Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, one limitation of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate in scientific research. One potential direction is the synthesis of new isoxazole derivatives with improved anti-inflammatory and analgesic activities. Another direction is the development of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate-based compounds with potential anticancer and antifungal activities. Additionally, further studies are needed to investigate the potential side effects and toxicity of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate in vivo.
Conclusion:
In conclusion, Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate is a promising compound with potential applications in scientific research. Its anti-inflammatory, analgesic, and antipyretic effects make it a valuable tool for studying the mechanisms of inflammation and pain. Further research is needed to fully explore the potential applications of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate and its derivatives in various fields of science.
Métodos De Síntesis
The synthesis of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate involves the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to obtain Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate. This method has been reported to yield a high purity product with a yield of 75%.
Propiedades
Número CAS |
154229-55-7 |
|---|---|
Nombre del producto |
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate |
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
ethyl 3-ethoxy-5-ethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-4-7-8(10(12)14-6-3)9(11-15-7)13-5-2/h4-6H2,1-3H3 |
Clave InChI |
UYKXWENOBNSZMZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NO1)OCC)C(=O)OCC |
SMILES canónico |
CCC1=C(C(=NO1)OCC)C(=O)OCC |
Sinónimos |
4-Isoxazolecarboxylicacid,3-ethoxy-5-ethyl-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



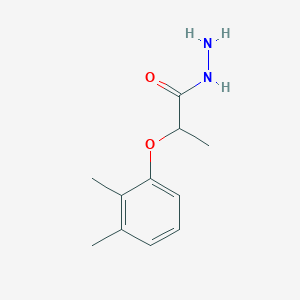
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
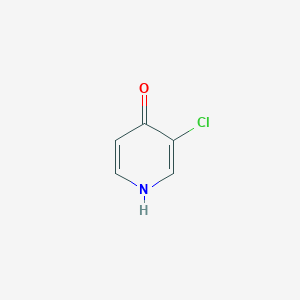
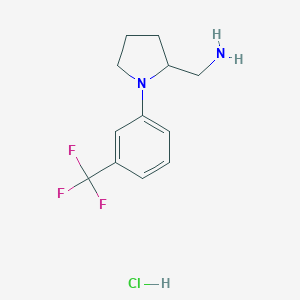
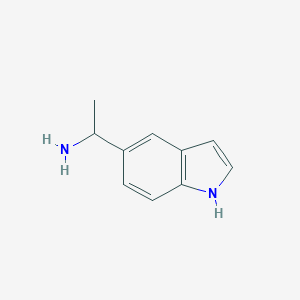
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
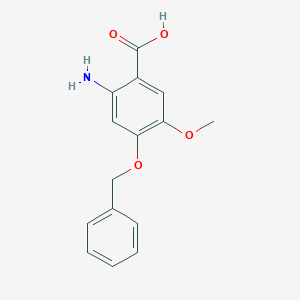
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
